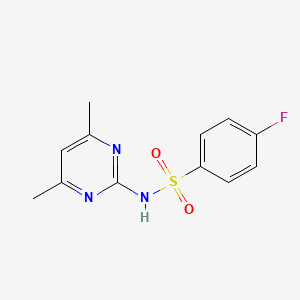

![molecular formula C9H12N4S B5506026 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives involves various strategies, including the condensation of isothiosemicarbazones with ethoxymethylenemalononitrile, leading to the formation of 2,3-dihydro[1,2,4] triazolo[1,5-c]pyrimidines, which can be further oxidized to yield triazolopyrimidines (Yamazaki, 1981). Another approach involves the reactions of hydrazonoyl halides with ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-methylthio-3,4-dihydropyrimidine-5-carboxylate, leading to the synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Abdelhamid et al., 2004).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, is characterized by X-ray diffraction, NMR, and other spectroscopic methods. These studies reveal the geometric parameters and provide insights into the electronic structure of the molecules (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including oxidation, cyclization, and condensation with different reagents, leading to the formation of a wide range of derivatives with diverse properties. For instance, organoiodine(III)-mediated synthesis has been used to create antibacterial agents (Kumar et al., 2009).

Physical Properties Analysis

The physical properties of triazolopyrimidines are studied through a combination of experimental techniques, including spectroscopy and crystallography. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.

Chemical Properties Analysis

The chemical properties of triazolopyrimidines, such as reactivity, stability, and interaction with other molecules, are central to their utility in chemical synthesis and potential therapeutic applications. Their ability to undergo a variety of chemical reactions makes them versatile intermediates in the synthesis of complex molecules.

Applications De Recherche Scientifique

Cyclization and Synthesis Approaches

Research on 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has focused on synthetic methodologies to create various heterocyclic compounds. Yamazaki's work on the cyclization of isothiosemicarbazones, leading to the synthesis of the [1,2,4]triazolo[1,5-c]pyrimidine ring system, highlights a method to generate triazolopyrimidines, demonstrating the chemical versatility of related compounds (Yamazaki, 1981). Similarly, Abdelhamid et al. describe the synthesis of triazolo[4,3-a]pyrimidines and related compounds through reactions of hydrazonoyl halides, showcasing the potential for developing diverse heterocyclic structures with potential biological applications (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).

Biological Activities and Applications

The research into the biological activities of derivatives of 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine indicates potential pharmaceutical and agrochemical applications. Dong et al. have designed novel anthranilic diamides containing this moiety, identified through IR, NMR, and mass spectral analysis, pointing towards the design of new compounds with specific functional properties (Dong, Liu, Xu, & Li, 2008). Additionally, Novinson et al. investigated 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, showing promise as cardiovascular agents (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal activities of 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine derivatives. Mabkhot et al. synthesized new derivatives incorporating a thiophene moiety, showing potent activity against specific fungal species, indicating the potential for developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016). Furthermore, Kumar et al.'s synthesis of 3-aryl/heteroaryl derivatives demonstrated antibacterial potency, suggesting applications in treating bacterial infections (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

Mécanisme D'action

The mechanism of action of triazolo-pyrimidines is often associated with their neuroprotective and anti-inflammatory properties. They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Orientations Futures

The future directions in the research of triazolo-pyrimidines involve the development of new synthetic methods and the exploration of their pharmacological activities. There is a continuous need for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis of novel triazolo-pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of research .

Propriétés

IUPAC Name |

3-ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S/c1-4-14-9-12-11-8-10-6(2)5-7(3)13(8)9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHALVBJWNUMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C2N1C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)